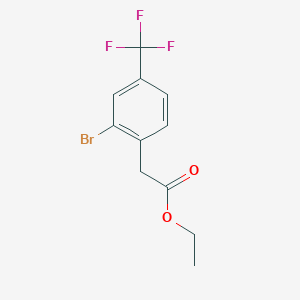
Ethyl 2-bromo-4-(trifloromethyl)phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-4-(trifloromethyl)phenylacetate is an organic compound with the molecular formula C11H10BrF3O2 It is a derivative of phenylacetate, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(trifloromethyl)phenylacetate typically involves the bromination of ethyl 4-(trifluoromethyl)phenylacetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromo-4-(trifloromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted phenylacetates, depending on the nature of the nucleophile or the specific reaction conditions .
Applications De Recherche Scientifique
Ethyl 2-bromo-4-(trifloromethyl)phenylacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-4-(trifloromethyl)phenylacetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system .
Comparaison Avec Des Composés Similaires
- Ethyl 2-bromo-4-(trifluoromethyl)benzoate
- Ethyl 2-chloro-4-(trifluoromethyl)phenylacetate
- Ethyl 2-iodo-4-(trifluoromethyl)phenylacetate
Comparison: Ethyl 2-bromo-4-(trifloromethyl)phenylacetate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its chloro and iodo analogs, the bromine derivative exhibits different reactivity and stability, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C11H10BrF3O2 |
|---|---|
Poids moléculaire |
311.09 g/mol |
Nom IUPAC |
ethyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3 |
Clé InChI |
JKXVCMCXTRJMNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















